molecular formula C20H19N3O3S B2511332 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-02-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2511332
CAS No.: 851132-02-0
M. Wt: 381.45
InChI Key: GMOXWRNLGTXKHN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Derivatives of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have shown promise as antibacterial agents. A study by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various derivatives of this compound, which exhibited significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitumor Activity

Compounds derived from this compound have been investigated for their potential antitumor activities. Yurttaş, Tay, and Demirayak (2015) synthesized derivatives with various heterocyclic ring systems and found that some compounds showed considerable anticancer activity against several cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Compounds

Some derivatives of this compound have shown antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) synthesized a series of derivatives and evaluated them for these activities, with certain compounds exhibiting good efficacy in both categories (Koppireddi et al., 2013).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition potential. Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, investigating their properties as inhibitors for carbon steel in an acidic solution. Their study demonstrated significant inhibition efficiency, suggesting potential industrial applications (Rouifi et al., 2020).

pKa Determination and Drug Development

Understanding the acidity constants (pKa) of compounds is crucial in drug development. Duran and Canbaz (2013) conducted a study on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. They found varying pKa values, indicating different protonation sites, which is essential information for developing pharmaceuticals (Duran & Canbaz, 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-7-14(2)9-16(8-13)23-6-5-21-20(23)27-11-19(24)22-15-3-4-17-18(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOXWRNLGTXKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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